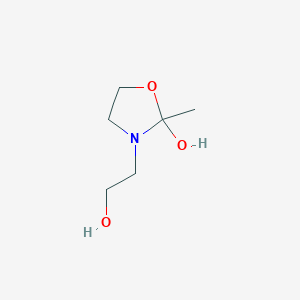

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is a heterocyclic organic compound that contains an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxyethyl and methyloxazolidinyl groups in its structure imparts unique chemical properties that make it suitable for diverse applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol typically involves the reaction of diethanolamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-oxoethyl)-2-methyloxazolidin-2-ol.

Reduction: Formation of 2-methyl-3-(2-aminoethyl)oxazolidine.

Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug formulations due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.

Mécanisme D'action

The mechanism by which 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol exerts its effects is primarily through its ability to interact with biological molecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oxazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one

- 2-Hydroxyethyl-1,3-oxazolidine

- 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione

Uniqueness

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is unique due to the presence of both hydroxyethyl and methyloxazolidinyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Activité Biologique

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol, a member of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in the field of antimicrobial agents. This compound is structurally related to linezolid, an established antibiotic, and exhibits promising pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound is synthesized through the reaction of dimethyl carbonate with a β-amino alcohol in the absence of a catalyst, yielding high purity products with significant yields . The structural formula can be represented as follows:

Oxazolidinones primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby preventing the formation of functional ribosomes necessary for protein synthesis. This mechanism is crucial for combating Gram-positive bacteria and certain Gram-negative pathogens .

Antimicrobial Spectrum

Research indicates that this compound exhibits activity against a range of bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.

- Gram-negative bacteria : Limited activity; however, modifications in structure can enhance permeability and efflux resistance, leading to improved efficacy against resistant strains like Escherichia coli and Acinetobacter baumannii .

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship revealed that small modifications in the molecular structure significantly impact biological activity. For instance, specific substitutions on the oxazolidinone core can enhance membrane permeability and reduce susceptibility to efflux pumps .

| Compound | Activity Against E. coli | Activity Against A. baumannii | Notes |

|---|---|---|---|

| This compound | Moderate | Low | Requires structural optimization for enhanced activity |

| Linezolid | High | Moderate | Established benchmark for comparison |

| 3e (analog) | High | High | Demonstrated broad-spectrum activity |

Case Studies

- Efficacy Against Resistant Strains : A comparative study demonstrated that certain analogs of this compound exhibited superior activity against linezolid-resistant strains of E. coli. The modifications allowed these compounds to bypass common resistance mechanisms .

- Pharmacokinetics : Investigations into the pharmacokinetic properties indicated that the compound has favorable absorption characteristics when administered orally, with a significant bioavailability profile compared to traditional antibiotics .

Propriétés

Formule moléculaire |

C6H13NO3 |

|---|---|

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

3-(2-hydroxyethyl)-2-methyl-1,3-oxazolidin-2-ol |

InChI |

InChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3 |

Clé InChI |

ULUMAYMHCPJJMF-UHFFFAOYSA-N |

SMILES canonique |

CC1(N(CCO1)CCO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.